molecular formula C10H9IN2O2 B13681221 Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No.: B13681221
M. Wt: 316.09 g/mol
InChI Key: GXRXNFBVXIQLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 3-position and an ethyl ester group at the 5-position of the pyrrolopyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves the iodination of a pyrrolopyridine precursor followed by esterification. One common method starts with the iodination of 1H-pyrrolo[3,2-b]pyridine using iodine and a suitable oxidizing agent. The resulting 3-iodo-1H-pyrrolo[3,2-b]pyridine is then reacted with ethyl chloroformate in the presence of a base to form the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl or alkyne-linked derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the iodine atom and the ethyl ester group allows for versatile chemical modifications and enhances its potential as a lead compound in drug discovery .

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

ethyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-4-3-7-9(13-8)6(11)5-12-7/h3-5,12H,2H2,1H3

InChI Key

GXRXNFBVXIQLSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)NC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.